molecular formula C7H16N2 B1289006 1,2,2-Trimethylpiperazine CAS No. 396133-32-7

1,2,2-Trimethylpiperazine

Cat. No.: B1289006
CAS No.: 396133-32-7
M. Wt: 128.22 g/mol
InChI Key: RFAPOGMFZTYBEW-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the piperazine ring.

Scientific Research Applications

1,2,2-Trimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for 1,2,2-Trimethylpiperazine is available online . It is recommended to handle this compound with care and use it only for research and development under the supervision of a technically qualified individual .

Future Directions

1,2,2-Trimethylpiperazine is currently used for research and development . Its future applications will depend on the outcomes of ongoing research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of appropriate precursors. For example, the reduction of 3,3,4-trimethylpiperazin-2-one using lithium aluminum hydride in tetrahydrofuran (THF) is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve the use of strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride in THF is frequently used.

    Substitution: Reagents such as alkyl halides and sulfonium salts are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylpiperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethylpiperazine
  • N-Methylpiperazine
  • 4-Methylpiperazine

Uniqueness

1,2,2-Trimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAPOGMFZTYBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-32-7
Record name 1,2,2-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LiAlH4 (1M in THF, 47 mL, 47 mmol, 1.5 equiv) was added to a solution of 3,3,4-trimethyl-piperazin-2-one (Step 107.3) (4.5 g, 32 mmol) in THF (50 mL) at 50° C., under an argon atmosphere. The resulting mixture was stirred for 2 h at 50° C., quenched by addition of acetone, filtered through a pad of celite and concentrated. The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 1.9 g of the title compound as a yellow oil. Title compound: ESI-MS: 129.1 [M+H]+.
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47 mL
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4.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride in tetrahydrofuran (THF) (1.0 M, Aldrich cat. no. 21,277-6, 90 ml) is heated to 50° C. on an oil batch. Crude 3,3,4-trimethylpiperazin-2-one (10 g) is suspended in THF and is slowly added, giving evolution of gas. The resulting mixture is stirred at 45-56° C. for 4 hours, giving full conversion to the title compound according to NMR (no signal at 1.2 ppm from starting material). The mixture is cooled, and water (3.3 ml) is added, giving evolution of gas. Then a solution of sodium hydroxide in water (15%, 3.3 ml) is added, giving more gas, and finally water (10 ml) is added. The mixture is filtered, and the filter cake is washed with THF (100 ml). The filtrates are concentrated on a rotary evaporator (0.3 atm. and 60° C. in the water batch). The residue is dissolved in THF (200 ml) and dried with sodium sulphate, then the mixture is filtered, and the filtrate is concentrated on a rotary evaporator (0.2 atm and 60° C. in the water batch) giving 6.4 grams of the title compound. NMR complies with the structure, the substance contains some THF.
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0 (± 1) mol
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethylpiperazine
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1,2,2-Trimethylpiperazine
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Reactant of Route 5
1,2,2-Trimethylpiperazine
Reactant of Route 6
1,2,2-Trimethylpiperazine

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